molecular formula C19H14N4O3S B11515514 4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester

4-(6-Amino-5-cyano-3-thiophen-2-yl-1,4-dihydro-pyrano[2,3-c]pyrazol-4-yl)-benzoic acid methyl ester

Cat. No.: B11515514
M. Wt: 378.4 g/mol
InChI Key: ZYNSZEZCHFPXQR-UHFFFAOYSA-N
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Description

METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including an amino group, a cyano group, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industries.

Preparation Methods

The synthesis of METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrano[2,3-c]pyrazole core through cyclization reactions. Common synthetic methods include:

    Cyclocondensation Reactions: These reactions involve the condensation of cyanoacetyl derivatives with thiophene aldehydes under basic conditions to form the pyrano[2,3-c]pyrazole core.

    Amination and Esterification:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents like ethanol, and catalysts like palladium on carbon. Major products formed from these reactions include substituted derivatives with modified functional groups .

Scientific Research Applications

METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.

    Pyrano[2,3-c]pyrazole Derivatives: These compounds share the pyrano[2,3-c]pyrazole core and exhibit diverse biological activities, including antimicrobial and anticancer effects.

The uniqueness of METHYL 4-[6-AMINO-5-CYANO-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 4-(6-amino-5-cyano-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate

InChI

InChI=1S/C19H14N4O3S/c1-25-19(24)11-6-4-10(5-7-11)14-12(9-20)17(21)26-18-15(14)16(22-23-18)13-3-2-8-27-13/h2-8,14H,21H2,1H3,(H,22,23)

InChI Key

ZYNSZEZCHFPXQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

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